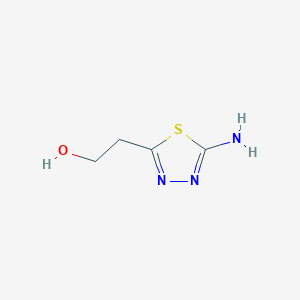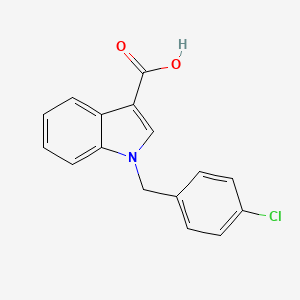
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of a primary or secondary alcohol to a pronucleophile . For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid has been achieved using a green oxidizing agent such as hypochlorite .Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” can be inferred from its name. It likely contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a 4-chlorobenzyl group (a benzyl group with a chlorine atom on the 4th carbon) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds and derivatives with potential applications in medicinal chemistry and material science. The modification of its structure through reactions like Vilsmeier-Haack formylation, Ullmann coupling, and palladium-catalyzed oxidative coupling plays a crucial role in creating compounds with desired properties and activities.
- One-Pot Synthesis of Heterocyclic Compounds : Using Vilsmeier reagent, derivatives such as 3-chloro-1H-indole-2-carboxaldehydes can be synthesized, showcasing the compound's versatility as a starting material for the production of heterocyclic compounds with potential biological activities (Majo & Perumal, 1996).
- Formation of Functionalized Indoles : Through reactions with carboxylic acids and indole in acetic anhydride solutions, 3-substituted acylindoles can be obtained, demonstrating the compound's utility in synthesizing functionalized indoles that could have pharmacological relevance (Abdel-Motaleb et al., 2007).
- Palladium-Catalyzed Oxidative Coupling : This method allows the production of highly substituted carbazoles and other heteroaromatic compounds, highlighting the role of this compound derivatives in synthesizing compounds with potential applications in material science and fluorescence (Yamashita et al., 2009).
Pharmacological Potential
Research on the derivatives of this compound explores their pharmacological potentials, such as in the development of NMDA receptor antagonists, indicating the importance of these compounds in medicinal chemistry and drug development.
- NMDA Receptor Antagonists : A specific derivative, characterized by its potent and selective antagonism at the glycine site of the NMDA receptor, exemplifies the compound's significance in creating new therapeutic agents for neurological conditions (Baron et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
It is suggested that the compound acts as a putative inhibitor of mrp1 . This means that it may bind to MRP1 and inhibit its function, thereby affecting the transport of various molecules across the cell membranes .
Biochemical Pathways
Given its potential inhibitory effect on mrp1, it can be inferred that the compound may affect the transport of various molecules, including drugs and toxins, across cell membranes .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Result of Action
The molecular and cellular effects of “this compound” are likely related to its inhibitory action on MRP1. By inhibiting MRP1, the compound could potentially affect the transport of various molecules across cell membranes, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with MRP1 . Additionally, the presence of other molecules could potentially affect the compound’s efficacy and stability .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPITWTRRQRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethoxyphenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2689060.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)
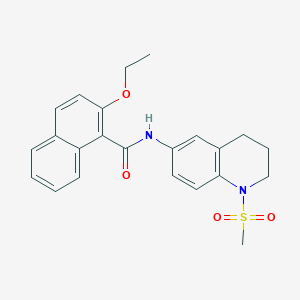
![2-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2689065.png)
![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)
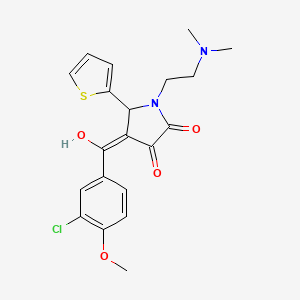
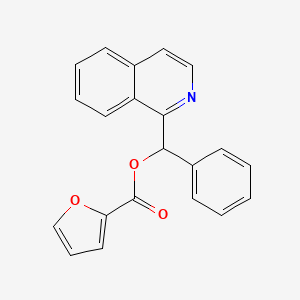
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)
